Product packaging for 3-Methoxypiperidin-4-ol(Cat. No.:)

3-Methoxypiperidin-4-ol

Cat. No.: B12933441
M. Wt: 131.17 g/mol
InChI Key: VVUKGQALKPXNMA-UHFFFAOYSA-N
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Description

3-Methoxypiperidin-4-ol is a chiral piperidine derivative that serves as a valuable synthetic intermediate and key structural motif in medicinal chemistry and drug discovery research. This compound features both a hydroxy and a methoxy functional group on a saturated piperidine ring, making it a versatile scaffold for constructing more complex molecules. Piperidine and its substituted derivatives are fundamental building blocks in pharmaceutical research, frequently employed as core structures in the synthesis of potential therapeutic agents . Compounds based on the piperidin-4-ol scaffold have demonstrated a wide range of potential biological activities in research settings. For instance, research into related structures has shown promise in areas such as the inhibition of specific enzymes like PAD4 , and as serotonergic compounds . The reactivity of this scaffold allows researchers to explore its incorporation into larger molecular architectures, such as isoindolinone derivatives, which are being investigated for their potential in targeted protein degradation and other novel therapeutic modalities . The structural features of this compound, particularly the presence of two hydrogen-bonding sites, can be critical for interactions with biological targets and can influence the pharmacokinetic properties of resulting candidate molecules. This compound is offered exclusively for research and development purposes. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the product's Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B12933441 3-Methoxypiperidin-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

3-methoxypiperidin-4-ol

InChI

InChI=1S/C6H13NO2/c1-9-6-4-7-3-2-5(6)8/h5-8H,2-4H2,1H3

InChI Key

VVUKGQALKPXNMA-UHFFFAOYSA-N

Canonical SMILES

COC1CNCCC1O

Origin of Product

United States

Physicochemical and Spectroscopic Properties

The properties of 3-Methoxypiperidin-4-ol, particularly its hydrochloride salt form, are crucial for its application in synthesis.

Chemical and Physical Properties of (3S,4S)-3-Methoxypiperidin-4-ol Hydrochloride Data below is based on the hydrochloride salt of the (3S,4S) isomer.

PropertyValueSource
Molecular Formula C₆H₁₄ClNO₂ nih.gov
Molecular Weight 167.63 g/mol nih.gov
IUPAC Name (3S,4S)-3-methoxypiperidin-4-ol;hydrochloride nih.gov
Physical Form White to Yellow Solid sigmaaldrich.com
Purity ≥95% sigmaaldrich.com
Monoisotopic Mass 167.0713064 Da nih.gov

Spectroscopic Data Detailed spectroscopic analysis is essential for structure elucidation and quality control. While a comprehensive public database for the free base is limited, typical spectral characteristics can be inferred from related structures and general principles.

Spectroscopy Type Expected Characteristics
¹H NMR Signals corresponding to the methoxy (B1213986) group protons (singlet, ~3.3-3.5 ppm), protons on the piperidine (B6355638) ring (complex multiplets, ~2.5-4.0 ppm), and hydroxyl/amine protons (broad singlets, variable chemical shift).
¹³C NMR Resonances for the methoxy carbon (~55-60 ppm) and the five distinct carbons of the piperidine ring, including those bearing the hydroxyl and methoxy groups (~65-80 ppm).
IR Spectroscopy Broad absorption band for the O-H stretch (~3200-3600 cm⁻¹), N-H stretch (~3100-3500 cm⁻¹), C-H stretches (~2800-3000 cm⁻¹), and C-O stretches (~1050-1150 cm⁻¹).
Mass Spectrometry The mass spectrum would show a molecular ion peak (M+) corresponding to the free base (C₆H₁₃NO₂) at m/z 131.09, along with characteristic fragmentation patterns.

Note: The exact values for spectroscopic data can vary based on the solvent, concentration, and specific isomer. rsc.org

Synthesis and Manufacturing Processes

The synthesis of substituted piperidines like 3-Methoxypiperidin-4-ol often involves multi-step sequences starting from readily available materials. A common strategy involves the modification of a pre-existing pyridine (B92270) or piperidine (B6355638) ring. For instance, a synthetic route could begin with a suitably substituted pyridine precursor, which is then subjected to hydrogenation to form the saturated piperidine ring.

One potential, though not explicitly detailed for this specific compound in the search results, could involve:

Starting Material: A substituted pyridine, such as a methoxypyridinol.

Reduction: The pyridine ring is reduced to a piperidine ring. This is commonly achieved through catalytic hydrogenation using catalysts like Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂), often under pressure. nih.gov

Stereochemical Control: The stereochemistry of the hydroxyl and methoxy (B1213986) groups (cis or trans) can be controlled by the choice of reducing agent and reaction conditions, or by starting with a stereochemically defined precursor.

Purification: After the reaction, the product must be isolated from the reaction mixture. This typically involves filtration to remove the catalyst, followed by solvent evaporation. Further purification is often necessary and can be achieved through techniques like column chromatography on silica (B1680970) gel or recrystallization to obtain the product with high purity. rsc.org The final product is often converted to its hydrochloride salt to improve stability and handling.

Chemical Reactivity and Derivatives

3-Methoxypiperidin-4-ol possesses three reactive sites: the secondary amine, the hydroxyl group, and the methoxy (B1213986) group's ether linkage.

Reactions of the Secondary Amine: The nitrogen atom is nucleophilic and can undergo a variety of standard reactions for secondary amines, including:

N-Alkylation: Reaction with alkyl halides or other alkylating agents to introduce a substituent on the nitrogen.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. For example, it can be reacted to form derivatives like (3-Methoxypiperidin-1-yl)(piperidin-4-yl)methanone. chemsrc.com

Buchwald-Hartwig Amination: The amine can be coupled with aryl halides or triflates in a palladium-catalyzed cross-coupling reaction. ambeed.com

Reactions of the Hydroxyl Group: The alcohol functionality can be modified through:

Oxidation: Oxidation to the corresponding ketone, 3-methoxypiperidin-4-one, using reagents like Swern or Dess-Martin oxidation. ambeed.com

Esterification or Etherification: Reaction with carboxylic acids (or their derivatives) or alkyl halides (e.g., Williamson ether synthesis) to protect the hydroxyl group or introduce new functionality. The Mitsunobu reaction is also a common method for this transformation. ambeed.com

Derivatives: The versatility of this compound as a scaffold is demonstrated by its incorporation into more complex molecules. For example, it has been used as a building block in the synthesis of pyrrolamide derivatives investigated as potential antibacterial agents. mdpi.com Another example is its use as a protecting group for 2'-hydroxy functions in oligonucleotide synthesis, where it is referred to as the Fpmp group after further modification. researchgate.net

Applications in Research and Development

Established Synthetic Routes to the Piperidin-4-ol Core

Historical Perspectives in Piperidin-4-ol Synthesis

The history of piperidine chemistry began in 1850 when it was first isolated from piperine, the compound responsible for the pungency of black pepper. researchgate.net Early industrial synthesis focused on the hydrogenation of pyridine (B92270) to produce the saturated piperidine ring. researchgate.net A significant advancement in the direct synthesis of the functionalized core came in 1952, with the development of a facile route to piperidin-4-ol itself, which spurred further exploration of its derivatives. researchgate.net These early methods laid the groundwork for the more complex and stereocontrolled syntheses that would follow. The hydrogenation of pyridine derivatives, a fundamental process dating back to the 19th century, remains a cornerstone of piperidine synthesis. google.com

Key Precursors and Reaction Pathways

The construction of the piperidin-4-ol ring can be achieved through several strategic pathways, primarily involving either the hydrogenation of a pre-formed pyridine ring or the cyclization of an acyclic precursor.

One of the most common industrial methods is the hydrogenation of pyridine precursors . researchgate.net This typically involves transition metal catalysis under harsh conditions, such as high temperature and pressure, to reduce the aromatic ring. google.com

A second major strategy is intramolecular cyclization . A classic example involves the reaction of an aniline (B41778) with 1,5-dichloropentan-3-ol (B12970595) or its corresponding ketone. mdpi.com This method builds the ring by forming two new carbon-nitrogen bonds. More contemporary approaches utilize advanced catalysis; for instance, gold-catalyzed cyclization of functionalized amino-alkynes provides a novel and efficient route to the piperidine skeleton. organic-chemistry.org Biosynthetically, the piperidine ring is formed from L-lysine via a key Δ¹-piperideine intermediate, a pathway that has inspired biomimetic chemical syntheses. semanticscholar.org

The following table summarizes key precursors and the corresponding reaction pathways to the piperidin-4-ol core.

Precursor(s)Reaction PathwayDescription
Pyridine / Substituted PyridinesCatalytic HydrogenationReduction of the aromatic pyridine ring to a saturated piperidine ring, often using catalysts like Molybdenum disulfide. researchgate.netgoogle.com
1,5-Dichloropentan-3-ol and an AnilineNucleophilic Substitution / CyclizationDouble alkylation of an amine nitrogen onto the acyclic precursor to form the heterocyclic ring. mdpi.com
δ-Amino PentanalIntramolecular Imine CyclizationA biomimetic approach where a linear precursor cyclizes to form a Δ¹-piperideine, which can be further reduced. semanticscholar.org
Functionalized Amino-alkynesGold-Catalyzed CyclizationA modern catalytic method involving intramolecular hydroamination/cyclization to construct the piperidine ring. organic-chemistry.org

Computational Chemistry Studies on 3 Methoxypiperidin 4 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of molecules. For 3-Methoxypiperidin-4-ol, these calculations provide a detailed picture of electron distribution, orbital energies, and molecular stability.

DFT methods, such as those employing the B3LYP functional with a 6-311G(d,p) basis set, are commonly used to optimize the molecular geometry and compute key electronic properties. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. For this compound, the presence of heteroatoms (nitrogen and two oxygens) with lone pairs of electrons would be expected to significantly influence the energy and localization of the HOMO, while the LUMO would likely be distributed across the sigma anti-bonding network of the piperidine (B6355638) ring.

Hypothetical Global Reactivity Descriptors for this compound (Calculated using DFT B3LYP/6-311G(d,p)) This table presents illustrative data typical of what would be generated in a computational study.

DescriptorSymbolFormulaHypothetical Value (eV)Interpretation
HOMO EnergyEHOMO--6.85Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO EnergyELUMO-1.15Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy GapΔEELUMO - EHOMO8.00Indicates chemical stability and low reactivity.
Ionization PotentialIP-EHOMO6.85Energy required to remove an electron.
Electron AffinityEA-ELUMO-1.15Energy released when an electron is added.
Chemical Hardnessη(IP - EA) / 24.00Measures resistance to change in electron distribution.
Chemical SoftnessS1 / (2η)0.125Reciprocal of hardness, indicates higher reactivity.
Electronegativityχ(IP + EA) / 22.85Measures the power of an atom/group to attract electrons.
Electrophilicity Indexωχ² / (2η)1.01Measures the electrophilic character of the molecule.

Natural Bond Orbital (NBO) analysis further refines this picture by investigating charge distribution and intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. nih.gov For this compound, significant negative charges would be localized on the highly electronegative oxygen and nitrogen atoms, making them potential sites for electrophilic attack.

Molecular Dynamics Simulations for Conformational Landscapes

The piperidine ring is not planar and primarily adopts a chair conformation to minimize steric and torsional strain. The presence of two substituents on the 3- and 4-positions introduces multiple possible diastereomers and conformers. Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of flexible molecules over time, providing insights into the relative stability of different conformers and the energy barriers between them. mdpi.comnih.gov

For this compound, the key conformational questions revolve around the axial versus equatorial orientations of the methoxy (B1213986) and hydroxyl groups on the piperidine chair. There are four primary chair conformers to consider for the cis and trans diastereomers. MD simulations, often using force fields like AMBER or CHARMM, can model the molecule's behavior in a simulated solvent environment, tracking its atomic motions over nanoseconds. mdpi.com

The relative stability of these conformers is determined by a combination of steric hindrance (1,3-diaxial interactions) and electronic effects, such as intramolecular hydrogen bonding. westernsydney.edu.au For example, a conformation where the hydroxyl group can act as a hydrogen bond donor to the methoxy group's oxygen or the ring's nitrogen might be unusually stable. Analysis of the simulation trajectory allows for the calculation of the potential energy surface and the relative populations of each conformer based on the Boltzmann distribution. researchgate.net

Hypothetical Relative Energies of this compound Conformers This table presents illustrative data for the (3R,4S)-cis isomer, showing the relative stability of chair conformations as would be determined by MD simulations and DFT calculations.

Conformer3-Methoxy Position4-Hydroxyl PositionRelative Energy (kcal/mol)Boltzmann Population (%) at 298 KKey Stabilizing/Destabilizing Interactions
1EquatorialAxial0.0075.1Potential intramolecular H-bond (OH to N); minimal steric strain.
2AxialEquatorial1.2524.71,3-diaxial interaction between axial methoxy and axial hydrogens.
3AxialAxial4.50<0.1Significant 1,3-diaxial steric strain from both substituents.
4EquatorialEquatorial1.30<0.1Gauche interaction between substituents. (Note: This is the flipped conformer of Axial/Axial)

Prediction of Spectroscopic Properties

Computational chemistry is widely used to predict spectroscopic properties, which serves as a powerful tool for structure verification and interpretation of experimental data. researchgate.net DFT calculations can provide accurate predictions of Nuclear Magnetic Resonance (NMR) spectra, as well as infrared (IR) and Raman vibrational frequencies.

For NMR predictions, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed. researchgate.net To achieve high accuracy, it is crucial to calculate the chemical shifts for all significant low-energy conformers (identified through methods described in section 6.2) and then compute a Boltzmann-averaged spectrum. nih.gov The accuracy of predicted ¹H and ¹³C chemical shifts is often within 0.2 ppm and 2 ppm, respectively, which is sufficient to distinguish between different isomers. nih.gov

Vibrational spectra (IR and Raman) can also be simulated. osti.govarxiv.org The calculation involves determining the harmonic frequencies of vibrational modes. The resulting frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model. osti.gov The predicted spectra for this compound would show characteristic peaks for O-H and N-H stretching (if not protonated), C-H stretching, and C-O stretching, aiding in the identification of functional groups.

Hypothetical Predicted ¹³C NMR Chemical Shifts for the Most Stable Conformer of (3R,4S)-cis-3-Methoxypiperidin-4-ol This table provides illustrative ¹³C NMR chemical shift data as would be predicted using the GIAO method with DFT.

Carbon AtomPredicted Chemical Shift (ppm)Notes
C248.5Adjacent to the nitrogen atom.
C378.2Carbon bearing the methoxy group.
C468.9Carbon bearing the hydroxyl group.
C532.1Methylene carbon.
C645.3Adjacent to the nitrogen atom.
-OCH356.4Methoxy carbon.

Rational Design of Derivatives and Reaction Pathways

Computational methods are a cornerstone of modern drug discovery and materials science, enabling the rational design of novel molecules with desired properties. nih.gov Starting with the this compound scaffold, in silico techniques can be used to design derivatives with enhanced biological activity, improved selectivity, or different physicochemical properties. benthamscience.comtandfonline.com This process often involves building a library of virtual compounds by modifying the parent structure and then using computational screening to predict their properties. For example, Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies can be performed to design potent enzyme inhibitors. nih.govresearchgate.net

Furthermore, computational chemistry is essential for mapping out potential synthetic routes and understanding reaction mechanisms. nih.gov By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction can be constructed. This allows chemists to predict the feasibility of a reaction, identify potential byproducts, and understand the factors controlling regioselectivity and stereoselectivity. For instance, DFT calculations could be used to model the cyclization steps in a potential synthesis of the piperidine ring, providing insights into the most favorable pathway. acs.org

In Silico Studies of Stereoselective Processes

Many chemical reactions can produce multiple stereoisomers, but often only one has the desired biological or material properties. Computational studies are invaluable for understanding and predicting the stereochemical outcome of reactions. emich.edulongdom.org By calculating the activation energies for the transition states leading to different stereoisomeric products, one can predict which isomer will be formed preferentially. researchgate.net

For the synthesis of a molecule like this compound, which has at least two stereocenters, controlling the stereochemistry is critical. Computational modeling can be applied to key stereochemistry-determining steps, such as a catalytic hydrogenation of a pyridine (B92270) precursor or a cycloaddition reaction. whiterose.ac.uknih.gov The models can explain why a particular catalyst or set of reaction conditions favors the formation of one diastereomer over another. researchgate.net For example, analysis of transition state geometries can reveal subtle steric or electronic interactions that stabilize the pathway to the desired product, guiding the development of more efficient and selective synthetic methods. masterorganicchemistry.com

Q & A

Q. What are the recommended synthetic routes for 3-Methoxypiperidin-4-ol, and how can researchers optimize reaction conditions?

Methodological Answer: Synthesis of this compound typically involves multi-step organic reactions. Key approaches include:

  • Ring functionalization : Modifying piperidine derivatives via methoxylation or hydroxylation. For example, nucleophilic substitution or oxidation-reduction sequences under controlled pH and temperature .
  • Protection-deprotection strategies : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyl groups during methoxylation, followed by acidic deprotection .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
MethoxylationNaOMe, DMF, 60°C65–75
HydroxylationH₂O₂, AcOH, RT50–60

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Adjust solvent polarity (e.g., DCM vs. THF) to improve selectivity .

Q. How should researchers characterize this compound, and what analytical techniques are critical for purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm regiochemistry of methoxy and hydroxyl groups. Coupling constants in 1^1H NMR distinguish axial vs. equatorial conformers .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns (UV detection at 254 nm) with a mobile phase of acetonitrile/water (70:30) to assess purity (>95% required for biological assays) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode verifies molecular weight (e.g., [M+H]⁺ = 146.19 g/mol) .

Q. What stability and storage protocols are recommended for this compound?

Methodological Answer:

  • Storage : Store in amber vials at –20°C under inert gas (N₂ or Ar) to prevent oxidation of the hydroxyl group .
  • Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Degradation products (e.g., demethoxylated analogs) indicate susceptibility to hydrolysis .

Advanced Research Questions

Q. How can researchers resolve enantiomers of this compound, and what chiral separation methods are effective?

Methodological Answer:

  • Chiral Stationary Phases (CSPs) : Use HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns. Mobile phase: hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid. Retention times vary by 2–3 minutes for enantiomers .
  • Crystallization : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) and analyze single-crystal X-ray diffraction for absolute configuration .

Q. How do structural modifications (e.g., substituent position) impact the biological activity of this compound derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Replace the methoxy group with halogens (e.g., Cl, F) to assess changes in receptor binding. Fluorinated analogs show improved blood-brain barrier penetration in neurological assays .
    • Modify the hydroxyl group to esters (e.g., acetyl) to enhance metabolic stability. Use in vitro microsomal assays (human liver microsomes) to measure half-life improvements .

Q. Table 2: Example SAR Data

DerivativeModificationIC₅₀ (nM)Half-life (h)
3-MeO-4-OHParent compound1201.2
3-Cl-4-OAcChlorine/acetyl853.8

Q. How can researchers address contradictions in toxicity data for this compound?

Methodological Answer:

  • Tiered Toxicity Testing :
    • In silico Prediction : Use tools like ProTox-II to identify potential toxicity flags (e.g., hepatotoxicity risk) .
    • In vitro Assays : Conduct MTT assays on HepG2 cells to measure cytotoxicity (IC₅₀ > 100 µM suggests low risk) .
    • In vivo Validation : Dose rodents (10–100 mg/kg) and monitor liver enzymes (ALT/AST) and renal biomarkers .
  • Data Reconciliation : Cross-reference results with structurally similar compounds (e.g., piperidin-4-ol derivatives) to contextualize findings .

Q. What computational methods are effective for modeling the conformational dynamics of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with explicit solvent models (TIP3P water) to study ring puckering and hydrogen-bonding networks.
  • Density Functional Theory (DFT) : Calculate energy barriers for chair-to-boat transitions (B3LYP/6-31G* level). Key findings: Chair conformers are 2–3 kcal/mol more stable .

Q. How should researchers design ethical and reproducible studies involving this compound?

Methodological Answer:

  • Ethical Compliance : Declare conflicts of interest and obtain institutional review board (IRB) approval for biological studies .
  • Data Sharing : Deposit raw NMR, HPLC, and toxicity data in repositories like Zenodo or ChemRxiv for peer validation .
  • Replication Protocols : Document synthetic procedures using the CRediT taxonomy (e.g., "Investigation" for experimental work) .

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